Dimethyl 2-nitroisophthalate

Catalog No.
S802688
CAS No.
57052-99-0
M.F
C10H9NO6
M. Wt
239.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 2-nitroisophthalate

CAS Number

57052-99-0

Product Name

Dimethyl 2-nitroisophthalate

IUPAC Name

dimethyl 2-nitrobenzene-1,3-dicarboxylate

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

InChI

InChI=1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(10(13)17-2)8(6)11(14)15/h3-5H,1-2H3

InChI Key

UZMFVOACDBUXRK-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-]

Phthalates Leaching from Plastic Food and Pharmaceutical Contact Materials

Oxidative Degradation/Mineralization

    Summary of the Application: Dimethyl 2-nitroisophthalate, being a type of phthalate, is subject to oxidative degradation or mineralization.

Synthesis of Plastic Materials

    Scientific Field: Material Science

    Summary of the Application: Dimethyl 2-nitroisophthalate is often used in the synthesis of plastic materials.

Dimethyl 2-nitroisophthalate is an organic compound with the chemical formula C₁₀H₉N₁O₆ and a molecular weight of 239.18 g/mol. It is classified as a nitro derivative of isophthalic acid, specifically featuring two methyl ester groups attached to the carboxylic acid functionalities. The compound appears as a light yellow solid and is primarily used in laboratory settings for various chemical applications . Its structure includes a nitro group (-NO₂) positioned at the 2-position of the isophthalate backbone, which significantly influences its reactivity and potential applications in synthesis and materials science.

Typical of aromatic compounds with nitro substituents. Key reactions include:

  • Electrophilic Substitution: The presence of the nitro group makes the aromatic ring more reactive towards electrophiles, allowing for further functionalization.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, which may be useful in synthetic pathways.
  • Hydrolysis: The ester groups can be hydrolyzed to yield isophthalic acid and methanol, particularly under acidic or basic conditions.

These reactions are essential for modifying the compound for various applications, including polymer synthesis and material science .

Dimethyl 2-nitroisophthalate can be synthesized through several methods:

  • Nitration of Isophthalate Esters: This method involves treating dimethyl isophthalate with a nitrating agent (such as nitric acid) under controlled conditions to introduce the nitro group at the desired position.
  • Multi-step Synthesis: A more complex route may involve several steps, including protection and deprotection of functional groups, followed by selective nitration to achieve the final product.
  • Reactions with Amines: The compound can also be synthesized by reacting dimethyl 5-nitroisophthalate with specific amines under suitable conditions to yield derivatives with enhanced properties .

Dimethyl 2-nitroisophthalate has several notable applications:

  • Intermediate in Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Polymer Production: This compound is utilized in producing specialty polymers, particularly those requiring enhanced thermal stability or specific mechanical properties.
  • Research

Interaction studies involving dimethyl 2-nitroisophthalate focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be effectively utilized in synthetic organic chemistry and materials science. Research indicates that its nitro group significantly influences its reactivity profile, making it a valuable building block in organic synthesis.

XLogP3

1.4

Dates

Modify: 2023-08-15

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